REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:16]3[C:11](=[CH:12][CH:13]=[C:14]([C:17]#[N:18])[CH:15]=3)[N:10](C3CCCCO3)[N:9]=2)=[CH:4][CH:3]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.O[CH2:45][CH2:46][N:47]1[CH2:52][CH2:51][O:50][CH2:49][CH2:48]1.N(C(OCC)=O)=NC(OCC)=O>CCOC(C)=O.CCOC(C)=O.CCCCCC.C1COCC1>[N:47]1([CH2:46][CH2:45][O:1][C:2]2[CH:7]=[CH:6][C:5]([C:8]3[C:16]4[C:11](=[CH:12][CH:13]=[C:14]([C:17]#[N:18])[CH:15]=4)[NH:10][N:9]=3)=[CH:4][CH:3]=2)[CH2:52][CH2:51][O:50][CH2:49][CH2:48]1 |f:5.6|
|
Name
|
3-(4-hydroxyphenyl)-1-perhydro-2H-pyran-2-yl-1H-indazole-5-carbonitrile
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=C1)C1=NN(C2=CC=C(C=C12)C#N)C1OCCCC1
|
Name
|
|
Quantity
|
1.31 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
656 mg
|
Type
|
reactant
|
Smiles
|
OCCN1CCOCC1
|
Name
|
diethyl azodicarboxylate
|
Quantity
|
871 mg
|
Type
|
reactant
|
Smiles
|
N(=NC(=O)OCC)C(=O)OCC
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Name
|
EtOAc hexane
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C.CCCCCC
|
Name
|
hexanes
|
Quantity
|
18 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
were stirred at room temperature for 5 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with 2×6.0 N aq. HCl
|
Type
|
EXTRACTION
|
Details
|
The combined aqueous layers were extracted with 2×EtOAc
|
Type
|
WAIT
|
Details
|
to stand at room temperature for 5 h
|
Duration
|
5 h
|
Type
|
ADDITION
|
Details
|
added to enough 6.0 N aq. NaOH such that the final pH>12.0
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification by silica gel chromatography
|
Type
|
CUSTOM
|
Details
|
afforded an oil
|
Type
|
CUSTOM
|
Details
|
gave a precipitate
|
Type
|
CUSTOM
|
Details
|
sonicated
|
Type
|
FILTRATION
|
Details
|
filtered
|
Reaction Time |
5 d |
Name
|
|
Type
|
product
|
Smiles
|
N1(CCOCC1)CCOC1=CC=C(C=C1)C1=NNC2=CC=C(C=C12)C#N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 71.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |